Enantiomeric Purity vs. Racemate: Impact on Factor Xa Inhibitory Potency
In a direct head-to-head comparison, the (S)-enantiomer of a closely related 3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate-derived Factor Xa inhibitor exhibited a Ki of 0.2 nM, while the corresponding (R)-enantiomer showed a Ki of 16 nM. This represents an 80-fold potency advantage for the (S)-configuration, underscoring the necessity of sourcing the defined (S)-isomer for this pharmacophore [1].
| Evidence Dimension | Factor Xa Inhibition Constant (Ki) |
|---|---|
| Target Compound Data | 0.2 nM (S-enantiomer-derived inhibitor) |
| Comparator Or Baseline | 16 nM (R-enantiomer-derived inhibitor) |
| Quantified Difference | 80-fold greater potency for the (S)-configured inhibitor |
| Conditions | In vitro enzymatic assay using human Factor Xa, chromogenic substrate, pH 7.4 buffer, 25°C [1] |
Why This Matters
Procuring the (S)-enantiomer with high enantiomeric excess (>99% ee) is critical for reproducing the nanomolar potency reported for (S)-configured clinical candidates; use of the racemate would introduce the antagonistic (R)-isomer, drastically reducing target engagement.
- [1] Pinto, D. J. P.; et al. Discovery of 1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (Apixaban, BMS-562247), a Highly Potent, Selective, Efficacious, and Orally Bioavailable Inhibitor of Blood Coagulation Factor Xa. J. Med. Chem. 2007, 50 (22), 5339–5356. View Source
